(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound .Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of research for compounds structurally related to (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate involves their synthesis and evaluation for antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) synthesized a series of new pyridine derivatives and tested their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mallesha and Mohana (2014) focused on the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their in vitro antibacterial and antifungal activities, where certain compounds exhibited good antimicrobial activity (Mallesha & Mohana, 2014).
Molecular Interaction Studies
Another aspect of research investigates the molecular interactions of similar compounds with receptors. Shim et al. (2002) studied the molecular interaction of a CB1 cannabinoid receptor antagonist, revealing insights into the steric binding interaction with the receptor and suggesting potential antagonist activity (Shim et al., 2002).
Chemical Synthesis and Characterization
Research on the synthesis and structural characterization of related compounds is crucial for understanding their potential applications. For instance, Rui (2010) described the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting the process and structural identification (Rui, 2010).
Design of Antimicrobial Agents
The design and synthesis of new molecular entities with antimicrobial activity is another area of interest. Ramudu et al. (2017) synthesized antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives, showcasing the potential for developing more potent molecules (Ramudu et al., 2017).
Theoretical and Computational Studies
Theoretical and computational studies, such as those by Karthik et al. (2021), provide insights into the thermal, optical, etching, and structural characteristics of synthesized compounds, contributing to a better understanding of their properties and potential applications (Karthik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS.2CH2O2/c1-14-10-17(23-13-14)18(22)20-6-4-16(5-7-20)12-21-9-8-19(3)11-15(21)2;2*2-1-3/h10,13,15-16H,4-9,11-12H2,1-3H3;2*1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVRBSGAECIGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=CS3)C)C.C(=O)O.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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